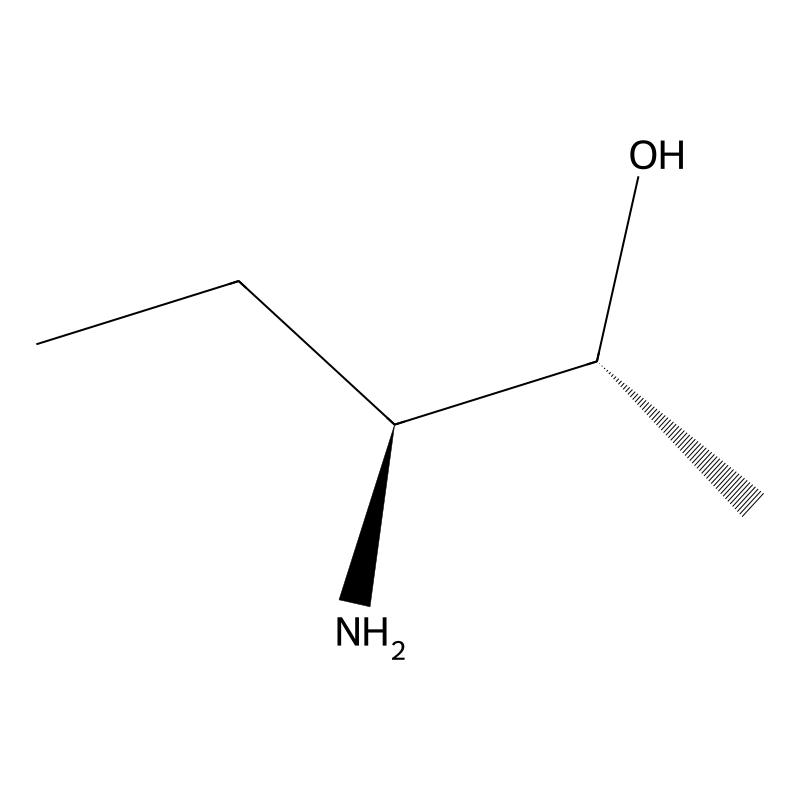(2r,3s)-3-Aminopentan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis
This compound can serve as a building block in organic synthesis . It can be used to construct more complex molecules for various research purposes .
Chiral Auxiliary
“(2r,3s)-3-Aminopentan-2-ol” can be used as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are compounds that can temporarily attach to a substrate to control the stereochemical outcome of a reaction .
Pharmaceutical Research
Given its chiral nature, “(2r,3s)-3-Aminopentan-2-ol” could potentially be used in pharmaceutical research for the development of new drugs . Chiral compounds are often important in drug design because the different enantiomers of a chiral drug can have different biological effects .
Material Science
In material science, “(2r,3s)-3-Aminopentan-2-ol” could potentially be used in the synthesis of new materials with unique properties .
Biochemical Research
“(2r,3s)-3-Aminopentan-2-ol” could potentially be used in biochemical research, for example, as a substrate in enzymatic reactions .
Analytical Chemistry
“(2r,3s)-3-Aminopentan-2-ol” could potentially be used in analytical chemistry, for example, as a standard in chromatographic or spectroscopic analyses .
(2R,3S)-3-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula CHNO. It features two stereogenic centers at the second and third carbon atoms, which contribute to its optical activity. This compound is recognized for its unique structural properties, making it valuable in both chemical and pharmaceutical applications. Its chiral nature allows it to participate in various biochemical interactions, which are critical for its role in medicinal chemistry and organic synthesis .
- Oxidation: The compound can be oxidized to produce corresponding amino ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
- Reduction: Further reduction may yield primary or secondary amines. Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are frequently used reducing agents.
- Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride (SOCl), leading to halogenated derivatives .
Common Reagents and ConditionsReaction Type Reagents Used Products Formed Oxidation KMnO, CrO Amino ketones or aldehydes Reduction NaBH, LiAlH Amines Substitution SOCl Halogenated compounds
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO, CrO | Amino ketones or aldehydes |
| Reduction | NaBH, LiAlH | Amines |
| Substitution | SOCl | Halogenated compounds |
(2R,3S)-3-Aminopentan-2-ol exhibits significant biological activity due to its ability to interact with enzymes and receptors. It can act as a ligand, modulating enzyme activity and influencing various biochemical pathways. Research indicates potential therapeutic effects in different biological systems, making it a candidate for further pharmacological studies .
The synthesis of (2R,3S)-3-Aminopentan-2-ol typically involves the reduction of the corresponding amino ketone, specifically (2R,3S)-3-Aminopentan-2-one.
Synthetic Routes- Reduction with Sodium Borohydride: This method is commonly employed under controlled conditions to ensure high yields while minimizing side reactions.
- Lithium Aluminum Hydride Reduction: Another effective method that operates under an inert atmosphere to prevent oxidation.
- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate the conversion of amino ketones to the desired amino alcohol under high pressure and temperature conditions .
(2R,3S)-3-Aminopentan-2-ol is utilized in various fields:
- Chemical Synthesis: It serves as a chiral building block for synthesizing complex organic molecules.
- Pharmaceuticals: The compound is investigated for its potential therapeutic roles and as a precursor in drug development.
- Industrial Use: It is applied in producing fine chemicals and intermediates for various industrial processes .
Studies on the interactions of (2R,3S)-3-Aminopentan-2-ol have highlighted its role in modulating enzyme activity and influencing biochemical pathways. Its affinity for specific molecular targets suggests potential applications in drug design and development, particularly in creating compounds that can effectively interact with biological systems .
(2R,3S)-3-Aminopentan-2-ol shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (2S,3R)-3-Aminopentan-2-ol | 482615-46-3 | Similar chiral centers but different stereochemistry |
| cis-2-Aminocyclohexanol hydrochloride | 951000-34-3 | Contains a cyclohexane ring |
| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 | Also features a cyclohexane ring |
| (1R,2S)-2-Aminocyclopentanol hydrochloride | 137254-03-6 | Cyclopentane structure |
| 2-Aminocyclohexanol hydrochloride | 89584-01-0 | Similar cyclic structure |
Uniqueness
The uniqueness of (2R,3S)-3-Aminopentan-2-ol lies in its specific stereochemistry and its dual functional groups (amino and hydroxyl), which allow it to participate in diverse








